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Comparison of Sustained-Release Dorzolamide
Formulations

Formulation Type Key Composition Model Used Key Findings Experimental Evidence

| Nanoliposomes [1] | Phosphatidylcholine, Cholesterol (7:4 molar ratio) | Albino Rabbits | 1 Encapsulation
Efficiency: ~58% 1t Corneal Permeation: 1.7x higher than solution * IOP Reduction: Longer and greater
effect vs. marketed drop (Trusopt) | « IOP Measurement: Tonometry for 8 hours * Permeation Study: Ex-
vivo rabbit cornea ¢ Characterization: Particle size: ~76 nm, Zeta potential: +12.8 mV | | Polymeric
Nanoparticles [2] | Eudragit RS 100 / RL 100 | In-Vitro | 1 Encapsulation Efficiency: High with 1:4
drug:polymer ratio Sustained Release: Prolonged profile over time Positive Zeta Potential: +19 to +42
mYV, favoring corneal adhesion | « Release Study: In-vitro dialysis * Characterization: Particle size: 65-395
nm | | Proniosomal Gel [3] | Span 40, Cholesterol | Albino Rabbits | 1 Entrapment Efficiency: Optimized
via factorial design Sustained IOP Reduction: Significantly longer vs. Trusopt * Bioavailability: Higher in
the eye | * IOP Measurement: Pharmacodynamic study ¢ Optimization: 52 full factorial design | |
Polymeric Inserts [4] | Chitosan, Hydroxyethyl Cellulose | Glaucomatous Rats |  Ocular Retention: >50%

drug in eye after 18h (vs. ~30% for drops) Prolonged Effect: Significant IOP reduction for 2 weeks post-
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single dose Neuroprotection: Prevented retinal ganglion cell death | « Scintigraphy: 99mTc-dorzolamide

for tracking « IOP Measurement: Over two weeks * Histology: Retinal ganglion cell analysis |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these studies, here is a detailed look at the key

methodologies used.

Formulation Preparation Methods

¢ Nanoliposomes (Thin Layer Hydration - TLH): Lipids (Phosphatidylcholine & Cholesterol) are
dissolved in an organic solvent (e.g., chloroform-methanol) and evaporated under reduced pressure
using a rotary evaporator to form a thin lipid film. The film is then hydrated with an aqueous buffer
containing Dorzolamide HCI, followed by sonication to form nanoscale vesicles [1].

¢ Polymeric Nanoparticles (Quasi-Emulsion Solvent Diffusion): Polymers like Eudragit
RS100/RL100 are dissolved in a water-miscible solvent (e.g., acetone). This solution is then
emulsified in an aqueous phase containing a stabilizer. The diffusion of the solvent into the water and
its subsequent evaporation leads to the precipitation of the polymer, forming drug-loaded
nanopatrticles [2].

¢ Proniosomal Gel (Coacervation Phase Separation): A surfactant (e.g., Span 40) and cholesterol
are dissolved in a solvent. The drug is added to this mixture, and upon heating and/or cooling, a
proniosomal gel is formed. This gel can be diluted with an aqueous medium to form niosomes
immediately before application [3].

Critical In-Vitro & Ex-Vivo Characterization

o Entrapment Efficiency (EE%): Determined by separating unentrapped drug (via centrifugation
ultrafiltration or dialysis) and assaying the drug content within the nanostructures. Formula: EE% =
(Total drug - Free drug) / Total drug x 100 [1].

¢ In-Vitro Drug Release: The formulation is placed in a dialysis bag immersed in a release medium
(e.g., phosphate buffer, pH 7.4) under constant agitation. Samples are withdrawn at intervals and
analyzed (e.g., UV spectrophotometry) to determine the cumulative drug release over time [1] [2].

e EX-Vivo Corneal Permeation: Uses excised animal corneas (e.g., rabbit) mounted in Franz diffusion
cells. The formulation is placed in the donor compartment, and the amount of drug permeating into
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the receiver compartment is measured to calculate parameters like steady-state flux (Jss) and
apparent permeability coefficient (Papp) [1].

In-Vivo Efficacy and Pharmacokinetic Assessment

¢ |OP Pharmacodynamics: IOP is measured in normotensive or hypertensive animal models (rabbits,
rats) using a tonometer (e.g., IOPEN) before and after treatment. The reduction in IOP and the
duration of the effect are compared against control and marketed formulations [1] [4] [3].

¢ Ocular Biodistribution/Residence Time: Radiolabeling the drug (e.g., with 99mTc) allows for non-
invasive tracking using gamma scintigraphy. This method quantitatively measures how long the
formulation remains at the ocular surface and in intraocular tissues [4].

The experimental workflow for developing and evaluating these drug delivery systems can be visualized as

follows:
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Key Insights and Research Implications

¢ Overcoming Physiological Barriers: These nanostructures are engineered to overcome critical
ocular barriers like the cornea, conjunctiva, and blood-aqueous barrier, which traditionally limit drug
bioavailability from eye drops to less than 5% [5] [6].

¢ Mechanism of Enhanced Efficacy: The primary mechanism is the combination of sustained drug
release and enhanced corneal permeability. This dual action maintains therapeutic drug levels in
the eye for extended periods, leading to more effective and prolonged IOP reduction, and may even
offer neuroprotective benefits by preventing retinal ganglion cell death [4] [6].

¢ Path to Clinical Translation: While these pre-clinical data are robust, the path to the clinic involves
scaling up manufacturing under Good Manufacturing Practice (GMP), conducting comprehensive
long-term toxicity studies, and demonstrating safety and efficacy in human clinical trials [7] [8].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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